molecular formula C22H20O4 B1635302 Methyl 3,5-bis(benzyloxy)benzoate CAS No. 58605-10-0

Methyl 3,5-bis(benzyloxy)benzoate

Cat. No. B1635302
Key on ui cas rn: 58605-10-0
M. Wt: 348.4 g/mol
InChI Key: GBQCMRLPXFXVIN-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A mixture of 25.0 g (0.15 mol) of 3,5-dihydroxybenzoic acid methyl ester, 44 ml (0.37 mol) of benzyl bromide and 82 g (0.60 mol) of potassium carbonate in 300 ml of DMF was stirred and heated at 85° under argon for 45 hours. The cooled reaction mixture was filtered and the filtrate was concentrated at reduced pressure. The residue was treated with methylene chloride and the extract was filtered again to remove salts. Crystallization from methylene chloride-methanol gave 41.9 g (81% yield, mp 64°-66°) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[C:6]([OH:11])[CH:5]=1.[CH2:13](Br)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:5]=[C:6]([O:11][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:7]=[C:8]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH:9]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)O)O)=O
Name
Quantity
44 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 85° under argon for 45 hours
Duration
45 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with methylene chloride
FILTRATION
Type
FILTRATION
Details
the extract was filtered again
CUSTOM
Type
CUSTOM
Details
to remove salts
CUSTOM
Type
CUSTOM
Details
Crystallization from methylene chloride-methanol

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41.9 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 160.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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